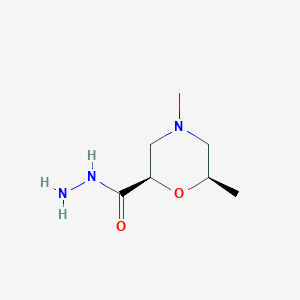

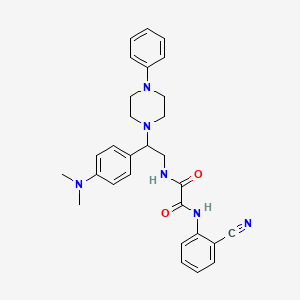

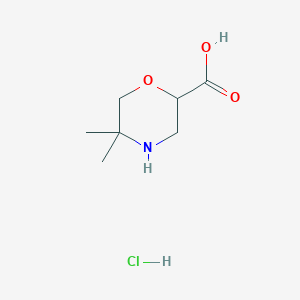

![molecular formula C20H19N5O2S B2560132 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1172455-98-9](/img/structure/B2560132.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound was synthesized as described in the literature . The yield was 65%, and the 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided .

Molecular Structure Analysis

The molecular structure of the compound was analyzed using NMR spectroscopy . The 1H NMR (DMSO-d6, 500 MHz) data showed peaks at δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) . The 13C NMR (DMSO-d6, 125 MHz) data showed peaks at 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4 .

Chemical Reactions Analysis

The compound has been used in the synthesis of N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

Physical And Chemical Properties Analysis

The compound has a melting point of 231–233 °C . The mass spectrometry (ESI) data showed m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .

Scientific Research Applications

Optical Sensors and Biological Applications

Compounds containing heteroatoms such as triazole, thiazole, pyridine, and their derivatives are significant in organic chemistry, especially for the development of optical sensors and their biological applications. Pyrimidine derivatives, which share structural similarities with the chemical compound , are noted for their role as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).

Chemistry and Properties of Heterocyclic Compounds

The chemistry of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine has been extensively reviewed, focusing on their synthesis, properties, and complexation behaviors. These reviews highlight the versatile nature of such compounds in forming various structurally and functionally significant complexes, which may provide insight into the applications of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide in similar contexts (Boča, Jameson, & Linert, 2011).

Drug Development and Medicinal Applications

The diversity of heterocyclic N-oxide molecules underscores their significance in organic synthesis, catalysis, and drug applications. Compounds with structures akin to the compound of interest have demonstrated various functionalities crucial in medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential medicinal and pharmaceutical applications of this compound (Li et al., 2019).

Material Sciences and Optoelectronic Applications

Quinazolines and pyrimidines, important groups of benzodiazines known in medicinal chemistry, have also found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. This suggests that compounds like this compound could play a role in the development of new materials for optoelectronic applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to target bacterial cells .

Mode of Action

Related compounds have shown antibacterial activity, indicating that they may interact with bacterial cells in a way that inhibits their growth or survival .

Biochemical Pathways

Related compounds have been shown to have antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .

Result of Action

Related compounds have demonstrated antibacterial activity, suggesting that they may lead to the death or inhibition of bacterial cells .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide are currently under investigation. Preliminary studies suggest that similar compounds may have antibacterial activity, affecting both Gram-negative and Gram-positive bacteria

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-3-27-15-7-8-16-18(12-15)28-20(22-16)25(13-14-6-4-5-10-21-14)19(26)17-9-11-24(2)23-17/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVXOFNSOMSCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

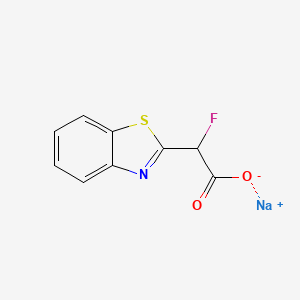

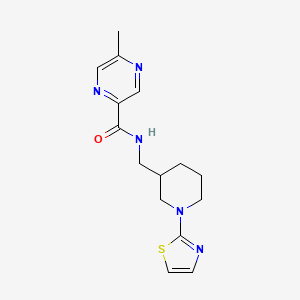

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)

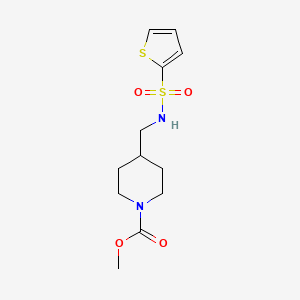

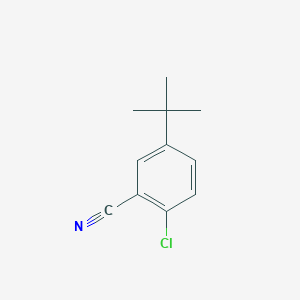

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)

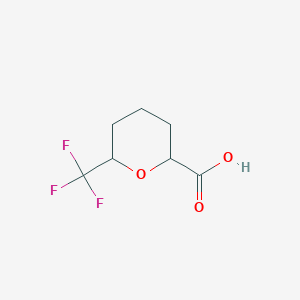

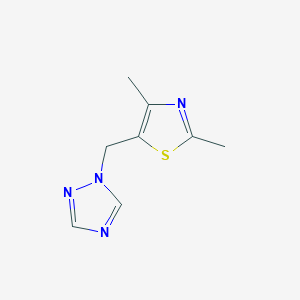

![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)